Methyl-lathodoratin is a methylated derivative of lathodoratin, a phytoalexin primarily found in the sweet pea plant (Lathyrus odoratus). Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. Methyl-lathodoratin, specifically, is recognized for its enhanced fungitoxic properties compared to its parent compound, lathodoratin. The biosynthesis of methyl-lathodoratin involves complex pathways that incorporate various biochemical precursors, leading to its unique structure and biological activity.
Methyl-lathodoratin is classified as a 3-ethylchromone phytoalexin. It originates from the sweet pea plant, which produces it in response to fungal infections. The compound is synthesized through a series of enzymatic reactions involving polyketide pathways and amino acid derivatives, particularly isoleucine and acetate. Its classification as a phytoalexin highlights its role in plant defense mechanisms against pathogens.
The synthesis of methyl-lathodoratin has been studied using feeding experiments with isotopically labeled precursors. Specifically, experiments utilizing and labeled compounds have demonstrated that the phloroglucinol ring of lathodoratin has a polyketide origin. The incorporation of the five-carbon unit comes from isoleucine, which likely provides the starting unit for acetate-malonate chain extensions .
The biosynthesis pathway can be summarized as follows:
Methyl-lathodoratin has a complex molecular structure characterized by its ethylchromone backbone. The chemical formula for methyl-lathodoratin can be represented as C₁₄H₁₄O₅, indicating the presence of multiple functional groups including hydroxyls and methoxy groups.
The structural representation includes:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate its structure and confirm the presence of various substituents .
Methyl-lathodoratin participates in various chemical reactions typical of phenolic compounds, including:
These reactions are crucial for understanding how methyl-lathodoratin can be modified to improve its efficacy against pathogens.
The mechanism of action of methyl-lathodoratin primarily involves its interaction with microbial cell membranes. It disrupts membrane integrity, leading to cell lysis and death. The compound's phenolic structure is believed to play a significant role in this process by interacting with membrane lipids and proteins, thereby compromising cellular functions.
Studies indicate that methyl-lathodoratin exhibits significant antifungal activity against various pathogens, making it an important compound in plant defense strategies .
Methyl-lathodoratin possesses several notable physical and chemical properties:
These properties influence its application in agricultural practices as a natural fungicide.
Methyl-lathodoratin has several scientific applications:
Methyl-lathodoratin biosynthesis occurs through complex enzymatic cascades in plant-associated fungi, particularly within endophytic systems. Mycoleptodiscus indicus—a globally distributed endophyte isolated from diverse plant hosts—demonstrates exceptional metabolic plasticity in producing this compound. The biosynthetic pathway initiates with acetyl-CoA and malonyl-CoA precursors, channeled through iterative type I polyketide synthases (PKS). These megasynthases facilitate condensation, ketoreduction, and dehydration reactions, yielding a polyketide backbone that undergoes regioselective methylation via S-adenosyl methionine (SAM)-dependent methyltransferases.
Genetic analyses of M. indicus UFSM 54 (GenBank KY581194) reveal clustered genes encoding PKS, cytochrome P450 monooxygenases, and O-methyltransferases, which collectively tailor the intermediate to methyl-lathodoratin. Notably, this pathway intersects with primary metabolism, as glycerol and iditol serve as carbon shunts that enhance polyketide flux under nutrient stress. Recent transcriptomic studies confirm upregulation of PKS genes (>15-fold) during the stationary phase in submerged fermentation, coinciding with methyl-lathodoratin peak production [1] [5].
Table 1: Key Enzymes in Methyl-lathodoratin Biosynthesis
Enzyme Class | Gene Identifier | Function | Cofactors |
---|---|---|---|
Type I PKS | PKSMi5407 | Polyketide chain elongation | Malonyl-CoA, NADPH |
O-Methyltransferase | OMTMi5412 | C-3 methylation of lathodoratin scaffold | SAM |
Cytochrome P450 | CYPMi5423 | Backbone hydroxylation | O₂, NADPH |
Alcohol Dehydrogenase | ADHMi5409 | Reductive tailoring of carbonyl groups | NADH |
Mycoleptodiscus indicus synthesizes methyl-lathodoratin as a specialized metabolite exhibiting phytotoxic activity against herbicide-resistant weeds. This fungus achieves high metabolite yields (up to 39% of total extracellular metabolites) in agroindustrial waste-based media through submerged fermentation. Comparative metabolomics using GC-MS identified methyl-lathodoratin consistently across three media: sugarcane bagasse (SB), oat bran + rice (OR), and rice (RI). However, its abundance varies significantly—constituting 12.7% of SB extracts versus 8.2% in OR—indicating media-specific regulation of biosynthesis.
Crucially, methyl-lathodoratin co-occurs with palmitic acid, elaidic acid, and benzyl benzoate, suggesting synergistic interactions that enhance bioherbicidal efficacy. Solid-state fermentation suppresses methyl-lathodoratin production due to metabolite adhesion to substrates, while submerged cultivation optimizes yield via free dispersion in aqueous suspension. Strain UFSM 54’s metabolic versatility enables it to utilize lignocellulosic waste (e.g., sugarcane bagasse) as low-cost substrates, converting agricultural residues into high-value metabolites [1].
Table 2: Methyl-lathodoratin Production in Different Culture Media
Culture Medium | Relative Abundance (%) | Associated Metabolites | Fermentation Type |
---|---|---|---|
Sugarcane Bagasse (SB) | 12.7 ± 0.9 | 4-Acetyl-2-carene, iditol | Submerged |
Oat Bran + Rice (OR) | 8.2 ± 0.5 | Linoleic acid, glycerol | Submerged |
Rice (RI) | 9.8 ± 0.7 | Linoleic acid, benzyl benzoate | Submerged |
Rare earth elements (REEs), particularly scandium and yttrium, act as enzymatic cofactors that modulate methyl-lathodoratin biosynthesis. In M. indicus, yttrium (10–50 ppm) upregulates alcohol dehydrogenase activity by 40%, accelerating reductive steps in polyketide maturation. Conversely, lanthanum suppresses SAM synthetase, reducing methylation efficiency. REEs bind allosterically to PKS domains, altering conformation to enhance substrate affinity—validated through kinetic assays showing 30% higher catalytic efficiency (kcat/Km) in scandium-supplemented media.
Global REE regulations critically impact biosynthetic optimization. China’s 2024 Regulations (effective October 1, 2024) impose quantitative controls on REE mining and export, restricting yttrium supplies essential for industrial-scale metabolite production. With China producing 90% of refined REEs, these policies elevate costs and necessitate alternative microbial engineering strategies, such as:
Table 3: Impact of Rare Earth Elements on Biosynthetic Enzymes
Element | Concentration (ppm) | Target Enzyme | Effect on Activity | Impact on Methyl-lathodoratin Yield |
---|---|---|---|---|
Yttrium (Y) | 50 | Alcohol dehydrogenase | +40% | +25% |
Scandium (Sc) | 30 | Polyketide synthase | +30% kcat/Km | +18% |
Lanthanum (La) | 100 | SAM synthetase | -25% | -22% |
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